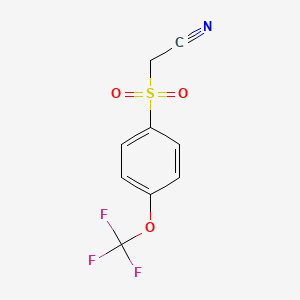

4-(Trifluoromethoxy)benzenesulphonylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Nucleophilic Trifluoromethoxylation

4-(Trifluoromethoxy)benzenesulphonylacetonitrile is utilized in the synthesis of aliphatic trifluoromethyl ethers through nucleophilic trifluoromethoxylation. The process involves generating a trifluoromethoxide anion from an activated aromatic ring, which can substitute activated bromides and alkyl iodides, forming aliphatic trifluoromethyl ethers. This method represents a novel approach in the synthesis of such compounds (Marrec et al., 2010).

Aryne Route to Naphthalenes

The compound is used in generating intermediates like 1,2-dehydro-3-(trifluoromethoxy)benzene and 1,2-dehydro-4-(trifluoromethoxy)benzene from their respective bromo precursors. These intermediates are valuable in synthesizing naphthalenes and other complex organic structures through aryne routes, demonstrating its role as a versatile precursor in organic synthesis (Schlosser & Castagnetti, 2001).

Electrophilic Trapping

4-(Trifluoromethoxy)phenyllithiums, generated from (trifluoromethoxy)benzene, serve as intermediates that can be trapped with various electrophiles. This process yields a diverse array of new organofluorine compounds, highlighting its role in expanding the scope of fluorine chemistry and its applications in various domains including pharmaceuticals (Castagnetti & Schlosser, 2001).

Synthesis of Aniline Derivatives

The compound is utilized in synthesizing ortho-trifluoromethoxylated aniline derivatives, which are significant in pharmacology and material science. The process involves using Togni reagent II and showcases a broad substrate scope, indicating its importance in creating valuable synthetic building blocks for various applications (Feng & Ngai, 2016).

Electrolyte Additive in Batteries

4-(Trifluoromethyl)-benzonitrile, closely related to the compound , is used as an electrolyte additive in lithium ion batteries. It significantly improves cyclic stability and capacity retention, demonstrating the compound's relevance in enhancing the performance of energy storage devices (Huang et al., 2014).

Synthesis of Benzo[e][1,2]thiazine Derivatives

The incorporation of the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold is achieved through a reaction involving trifluoromethanesulfanylamide and 2-(2-alkynyl)benzenesulfonamide. This method enables the synthesis of a unique set of compounds under mild conditions, showcasing the compound's utility in creating novel chemical structures (Xiao et al., 2013).

Safety and Hazards

4-(Trifluoromethoxy)benzenesulphonylacetonitrile is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

Propriétés

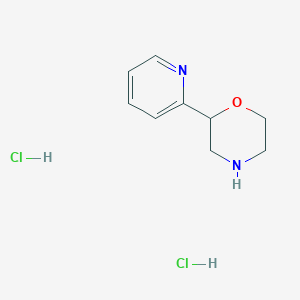

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO3S/c10-9(11,12)16-7-1-3-8(4-2-7)17(14,15)6-5-13/h1-4H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXPHHFMCOJVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B2454000.png)

![[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2454007.png)

![N-[1-(1-adamantyl)ethyl]-N'-propylurea](/img/structure/B2454010.png)

![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylate hydrochloride](/img/structure/B2454014.png)

![3-Cyclohexylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2454016.png)

![2-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2454017.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2454019.png)

![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2454020.png)